N-(4-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
Description
N-(4-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a heterocyclic compound that features a furo[3,2-b]pyridine core structure
Properties
IUPAC Name |
N-(4-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-10-3-8-14-13(17-10)9-15(21-14)16(19)18-11-4-6-12(20-2)7-5-11/h3-9H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCUODNLKVVZCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves the formation of the furo[3,2-b]pyridine core followed by the introduction of the methoxyphenyl and carboxamide groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-(4-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-5-methylfuro[3,2-b]indole-2-carboxamide
- N-(4-methoxyphenyl)-5-methylfuro[3,2-b]thiazole-2-carboxamide
Uniqueness
N-(4-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is unique due to its specific furo[3,2-b]pyridine core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-(4-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanism of action, and relevant research findings.
Chemical Structure and Synthesis
The chemical structure of this compound features a furo[3,2-b]pyridine core with a methoxyphenyl group and a carboxamide functional group. The synthesis typically involves the following steps:
- Formation of the furo[3,2-b]pyridine core : This is achieved through cyclization reactions involving pyridine derivatives and furan derivatives.
- Introduction of the 4-methoxyphenyl group : This step involves the reaction of the furo[3,2-b]pyridine core with 4-methoxybenzyl chloride under basic conditions.
- Carboxamide formation : The final step involves the introduction of the carboxamide functional group through acylation reactions.
Biological Activity
This compound has been studied for various biological activities, including:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, a study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, showcasing its potential as an antibacterial agent .
- Anticancer Properties : Preliminary studies have suggested that this compound may inhibit cancer cell proliferation. Molecular docking studies indicated strong interactions with key proteins involved in cancer pathways, suggesting a mechanism by which it may exert anticancer effects .
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes like DNA gyrase, which is crucial for bacterial DNA replication. This inhibition can lead to bactericidal effects .
The mechanism of action for this compound involves its interaction with specific molecular targets within cells:
- Binding to Enzymes and Receptors : The compound may bind to enzymes or receptors involved in cellular signaling pathways, modulating their activity and leading to altered cellular responses.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, leading to programmed cell death.
Research Findings and Case Studies
A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
